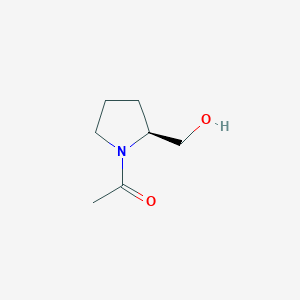
Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate, also known as EPMPC, is a chemical compound that is widely used in scientific research. It has been used in a variety of applications, including drug synthesis, biochemical and physiological research, and lab experiments.
Scientific Research Applications
Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, in biochemical and physiological research, and in lab experiments. It has been used in the synthesis of drugs such as anti-cancer drugs and antimalarial drugs. It has also been used in biochemical and physiological research such as the study of enzyme inhibition and the study of protein-protein interactions. Additionally, it has been used in lab experiments such as the study of the effect of pH on the rate of reaction and the study of the effect of temperature on the rate of reaction.
Mechanism of Action
Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate acts as a catalyst in the synthesis of drugs, biochemical and physiological research, and lab experiments. It acts as a reactant in the synthesis of drugs, and as a catalyst in biochemical and physiological research. In lab experiments, it acts as a reactant and as a catalyst. In biochemical and physiological research, it acts as a reactant in the synthesis of proteins, enzymes, and other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an enzyme inhibitor, as well as an inhibitor of protein-protein interactions. Additionally, it has been shown to have anti-cancer and antimalarial effects. It has also been shown to have an effect on the rate of reaction in lab experiments.
Advantages and Limitations for Lab Experiments
The use of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate in lab experiments has both advantages and limitations. The advantages include its ability to act as a reactant and catalyst in the synthesis of drugs, biochemical and physiological research, and lab experiments. Additionally, it has been shown to have a variety of biochemical and physiological effects. However, there are some limitations to the use of this compound in lab experiments. For example, it is not suitable for use in the synthesis of drugs that require high temperatures or high pH levels. Additionally, it is not suitable for use in the synthesis of drugs that require the use of hazardous chemicals.
Future Directions
The future directions for Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate are varied and numerous. The most promising future directions for this compound include the use of this compound in the synthesis of novel drugs, the use of this compound in the study of enzyme inhibition and protein-protein interactions, and the use of this compound in the study of the effect of pH and temperature on the rate of reaction. Additionally, this compound could be used in the synthesis of new materials, such as polymers and nanomaterials, and could be used in the study of cell signaling pathways. Finally, this compound could be used in the study of the effects of environmental pollutants on biochemical and physiological processes.
properties
IUPAC Name |
ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)11-9(2)14-12(17-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUXWFHGMSDULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484081 | |
| Record name | ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4620-52-4 | |
| Record name | ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate](/img/structure/B1611538.png)








![6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1611552.png)

![Spiro[3.3]heptan-1-one](/img/structure/B1611556.png)

